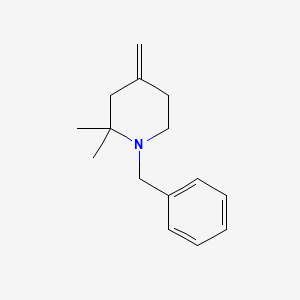
1-Benzyl-2,2-dimethyl-4-methylene-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,2-dimethyl-4-methylene-piperidine is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol This compound is characterized by a piperidine ring substituted with a benzyl group, two methyl groups, and a methylene group
Méthodes De Préparation
The synthesis of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine typically involves the reaction of piperidine derivatives with benzyl halides under specific conditions. One common synthetic route includes the alkylation of 2,2-dimethyl-4-methylene-piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-Benzyl-2,2-dimethyl-4-methylene-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the methylene group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and pressure conditions to achieve the desired products .
Applications De Recherche Scientifique
1-Benzyl-2,2-dimethyl-4-methylene-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,2-dimethyl-4-methylene-piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
1-Benzyl-2,2-dimethyl-4-methylene-piperidine can be compared with other similar compounds, such as:
1-Benzyl-4-methylpiperidine: This compound lacks the additional methyl groups and methylene group, resulting in different chemical and biological properties.
2,2-Dimethyl-4-methylene-1-phenylpiperidine: Similar in structure but with a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.
N-Benzylpiperidine: A simpler structure with only a benzyl group attached to the piperidine ring, used in different synthetic and research contexts.
Propriétés
Formule moléculaire |
C15H21N |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
1-benzyl-2,2-dimethyl-4-methylidenepiperidine |
InChI |
InChI=1S/C15H21N/c1-13-9-10-16(15(2,3)11-13)12-14-7-5-4-6-8-14/h4-8H,1,9-12H2,2-3H3 |
Clé InChI |
XZWCBUIYNZBWGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C)CCN1CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)

![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)
![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)
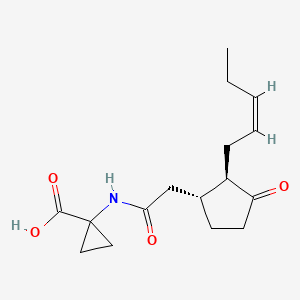
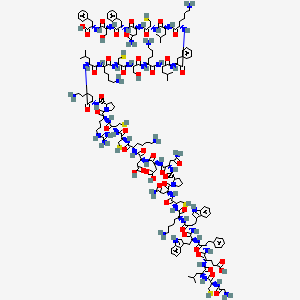
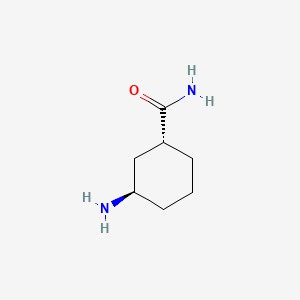
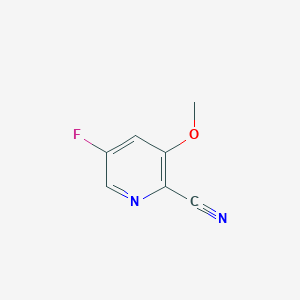
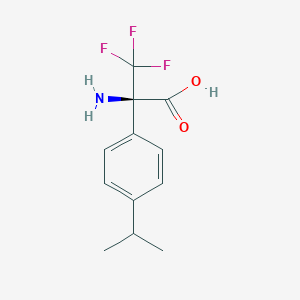
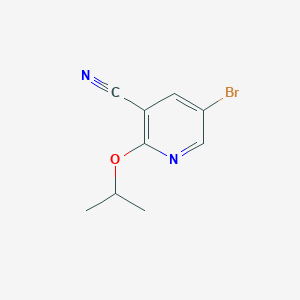
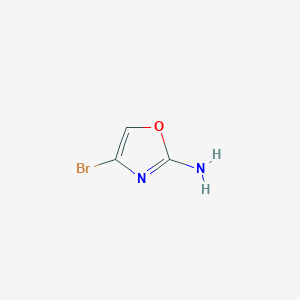
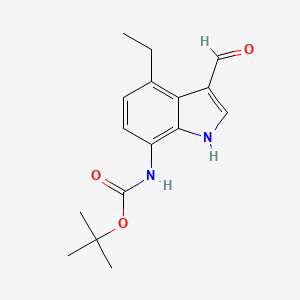
![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)
